2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an oxygen atom to a piperidine ring substituted with a 2-(methylsulfanyl)benzoyl group. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol . The methylsulfanyl (SMe) group on the benzoyl moiety contributes to lipophilicity, while the piperidine ring introduces conformational flexibility.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-15-8-3-2-7-14(15)16(21)20-11-4-6-13(12-20)22-17-18-9-5-10-19-17/h2-3,5,7-10,13H,4,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQMRSRQSLEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of reactions, including the reduction of pyridine derivatives. The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base. The methylsulfanyl group is added through thiolation reactions, typically using methylthiolating agents such as methylthiol chloride.
The final step involves the coupling of the piperidine intermediate with a pyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three categories of analogs: carboxamide derivatives , pyridine-based analogs , and sulfonamide-containing piperidine derivatives . Key structural differences and implications are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Thioether vs. Sulfonamide : The target’s methylsulfanyl group (SMe) is less polar than sulfonamide (SO₂NH) groups in analogs like CAS 139230-71-0. This difference impacts solubility, with SMe favoring membrane permeability and sulfonamides enhancing aqueous solubility .
Benzoyl vs. Pyridine : Replacing benzoyl (in the target) with pyridine-3-carbonyl (BK75945) introduces nitrogen heteroatoms, increasing basicity and altering π-π stacking interactions in binding pockets .
Piperidine Flexibility vs. Cyclohexyl Rigidity : The target’s piperidine allows conformational adaptability, whereas cyclohexyl carboxamides (e.g., 2CA4MBA) may enforce rigid hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s logP is estimated to be higher than sulfonamide analogs due to the SMe group but lower than cyclohexyl-containing 2CA4MBA .
- Solubility : Sulfonamide derivatives (e.g., CAS 139230-71-0) exhibit higher aqueous solubility than the target, which may limit its bioavailability .
- Metabolic Stability : Thioethers like SMe are prone to oxidative metabolism (e.g., sulfoxidation), whereas sulfonamides are more metabolically inert .
Biological Activity
The compound 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic molecule belonging to the pyrimidine class. Its unique structural features, including a piperidine moiety and a methylsulfanyl group, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and comparative analysis with similar compounds.
Structural Characteristics
The structural formula of this compound indicates several functional groups that may contribute to its biological activity:
- Pyrimidine Ring : A six-membered heterocyclic structure that is often associated with nucleic acid metabolism and various biological functions.
- Piperidine Moiety : Known for its role in several pharmacologically active compounds, enhancing the solubility and bioavailability.
- Methylsulfanyl Group : This substituent may influence the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. Potential therapeutic applications include:
- Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. For instance, derivatives containing piperidine rings have been evaluated for their cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The presence of a methylsulfanyl group has been linked to anti-inflammatory properties in related compounds.
Case Studies
- Anticancer Activity : A study on related compounds demonstrated that those with a piperidine structure exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic effects .
- Anti-inflammatory Research : Another investigation revealed that derivatives featuring methylsulfanyl groups showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique pharmacological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylsulfanylphenyl)-3-pyridinylmethanol | Methylsulfanyl group and phenyl ring | Potential anti-inflammatory properties |
| 4-(Methylthio)-1H-pyrazolo[3,4-b]quinolin | Methylthio group and quinoline structure | Anticancer activity reported |
| Benzamide derivatives | Similar benzene ring with amide functionality | Various biological activities including antitumor effects |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving suitable aldehydes and guanidine derivatives.
- Introduction of Functional Groups : The methyl group is introduced via alkylation reactions using methyl iodide under basic conditions.
- Piperidine Ring Formation : Cyclization reactions involving amines and dihaloalkanes are commonly employed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
